molecular formula C6H11ClO B3377430 4-Chloro-3,3-dimethylbutan-2-one CAS No. 13104-53-5

4-Chloro-3,3-dimethylbutan-2-one

Cat. No.: B3377430
CAS No.: 13104-53-5
M. Wt: 134.6 g/mol
InChI Key: ZTIQUSIDVGYUBW-UHFFFAOYSA-N
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Description

The Significance of Halogenated Ketones in Organic Chemistry Research

Halogenated ketones, particularly α-halo ketones, are a class of organic compounds characterized by a ketone functional group with a halogen atom on the adjacent (alpha) carbon. Their importance in organic chemistry research is multifaceted. They are highly versatile building blocks due to the presence of two electrophilic sites: the carbonyl carbon and the halogen-bearing carbon. google.com This dual reactivity allows them to participate in a wide array of chemical transformations, making them invaluable intermediates in the synthesis of more complex molecules, including a variety of heterocyclic compounds like thiazoles and pyrroles. google.com

The reactivity of α-halo ketones is enhanced by the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. researchgate.net They are known to undergo reactions such as nucleophilic substitution, elimination, and the Favorskii rearrangement, a characteristic reaction that leads to the formation of carboxylic acid derivatives. purechemistry.orgwikipedia.orgorganicreactions.org This rearrangement has been instrumental in the synthesis of strained cyclic systems and highly branched acyclic acids. wikipedia.orgorganicreactions.org

Positioning of 4-Chloro-3,3-dimethylbutan-2-one within Contemporary Research Landscapes

This compound, also known as 1-chloro-3,3-dimethyl-2-butanone, is a structurally interesting α-chloro ketone. guidechem.comguidechem.com Its parent ketone, pinacolone (B1678379) (3,3-dimethyl-2-butanone), is a widely used intermediate in the synthesis of various commercial products, including pesticides and pharmaceuticals. guidechem.com Consequently, halogenated derivatives of pinacolone, such as the compound , are of interest as potential precursors to a range of biologically active molecules. guidechem.com

The defining feature of this compound is the presence of a tertiary butyl group adjacent to the carbonyl function. This significant steric hindrance influences its reactivity, making it a subject of interest for studying the effects of steric bulk on reaction mechanisms, such as nucleophilic substitution and enolate formation. researchgate.netwikipedia.org While bimolecular substitution reactions of some α-halo ketones have been found to be surprisingly insensitive to steric hindrance, the extreme bulk of the t-butyl group in this molecule presents a compelling case for more detailed investigation. researchgate.netcdnsciencepub.com

Current Gaps and Future Directions in the Study of this Chemical Compound

Despite its interesting structural features and potential synthetic utility, a detailed survey of the scientific literature reveals a significant gap in the dedicated study of this compound. While its basic properties are documented, extensive research on its specific reaction kinetics, the full scope of its synthetic applications, and its potential as a precursor to novel functionalized molecules is limited.

Future research could be directed towards several promising areas. A systematic investigation of its reactivity with a wide range of nucleophiles would provide valuable data on the interplay of electronic and steric effects in nucleophilic substitution at a highly hindered center. Exploring its behavior under various Favorskii rearrangement conditions could lead to the synthesis of novel, sterically congested carboxylic acid derivatives. purechemistry.orgwikipedia.orgnrochemistry.com Furthermore, given the biological activity of many pinacolone derivatives, the use of this compound as a starting material for the synthesis of new pharmaceutical or agrochemical candidates represents a significant and underexplored avenue for research. guidechem.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₁ClO
Molecular Weight 134.60 g/mol
CAS Number 13104-53-5
Synonyms 1-Chloro-3,3-dimethyl-2-butanone, 4-Chloro-3,3-dimethylbutane-2-one
SMILES CC(=O)C(C)(C)CCl
Physical State Liquid (at standard conditions)

Note: Spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound is not widely available in the public domain, representing a key data gap.

Synthesis and Reactivity

Synthesis

The primary method for the synthesis of this compound is the direct chlorination of its parent ketone, pinacolone. guidechem.com This reaction is typically carried out by treating pinacolone with a suitable chlorinating agent. The reaction proceeds via the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine source. nrochemistry.com The general reaction is as follows:

(CH₃)₃C-CO-CH₃ + Cl₂ → (CH₃)₃C-CO-CH₂Cl + HCl

Careful control of reaction conditions is necessary to favor monochlorination and avoid the formation of di- or trichlorinated byproducts.

Reactivity

The reactivity of this compound is governed by the interplay of the electrophilic carbonyl group, the reactive carbon-chlorine bond, and the significant steric hindrance from the t-butyl group.

Nucleophilic Substitution: The α-carbon bearing the chlorine atom is an electrophilic site and is susceptible to attack by nucleophiles, leading to substitution of the chlorine atom. However, the Sₙ2 pathway is expected to be significantly hindered due to the bulky t-butyl group. pdx.edu The rate of such reactions would provide insight into the limits of steric tolerance for Sₙ2 reactions.

Reactions at the Carbonyl Group: The carbonyl group can undergo standard ketone reactions, such as reduction to an alcohol or addition of organometallic reagents.

Favorskii Rearrangement: In the presence of a base, α-halo ketones lacking α'-hydrogens can undergo the Favorskii rearrangement. purechemistry.orgwikipedia.orgadichemistry.com For this compound, which has enolizable protons on the methyl group, treatment with a base could lead to the formation of a cyclopropanone (B1606653) intermediate, followed by ring-opening to yield a rearranged carboxylic acid derivative. wikipedia.orgadichemistry.com The significant steric hindrance could, however, influence the feasibility and outcome of this rearrangement.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-5(8)6(2,3)4-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIQUSIDVGYUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-Chloro-3,3-dimethylbutan-2-one

Established synthetic routes typically rely on the chlorination of a suitable ketone precursor or the transformation of other halogenated compounds.

The primary and most direct precursor for the synthesis of this compound is Pinacolone (B1678379) (3,3-dimethyl-2-butanone). The chlorination of pinacolone can yield the desired product. Pinacolone itself is famously synthesized through the Pinacol (B44631) rearrangement of pinacol (2,3-dimethyl-2,3-butanediol) pw.liveaakash.ac.inwikipedia.orgbyjus.com. This acid-catalyzed rearrangement is a classic reaction in organic chemistry msu.eduyoutube.commasterorganicchemistry.comyoutube.comchemistrysteps.comprezi.comyoutube.comyoutube.com. Alternative syntheses of pinacolone include the reaction of 2-methyl-but-2-ene with formaldehyde (B43269) google.com and the gas-phase catalytic reaction of pivalic acid with glacial acetic acid google.com.

Another significant precursor mentioned in synthetic literature is 1-bromo-4-chloro-3,3-dimethyl-butan-2-one . This compound can be transformed into related structures, indicating its utility as a starting material for derivatives of this compound. For instance, it is used in the synthesis of 4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one through a reaction with 4-chlorophenol (B41353) and potassium carbonate in acetone (B3395972) prepchem.com. This highlights a pathway where one halogen is substituted while the other remains, a common strategy in building complex molecules.

The following table summarizes the key precursors and their transformation pathways.

PrecursorTransformation PathwayTarget/Related Compound
Pinacolone (3,3-dimethyl-2-butanone)Direct chlorination, for example using sulfuryl chloride or other chlorinating agents.This compound
Pinacol (2,3-dimethyl-2,3-butanediol)Pinacol rearrangement using an acid catalyst (e.g., H₂SO₄) to form pinacolone, which is then chlorinated.This compound
1-bromo-4-chloro-3,3-dimethyl-butan-2-oneNucleophilic substitution with a phenol (B47542) (e.g., 4-chlorophenol) in the presence of a base (e.g., K₂CO₃) prepchem.com.4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one
2-Methyl-but-2-ene / 2-Methyl-but-1-eneReaction with formaldehyde in the presence of an aqueous inorganic acid to produce pinacolone, a direct precursor google.com.This compound
Pivalic acid and Glacial acetic acidGas-phase catalytic reaction to synthesize pinacolone google.com.This compound

The primary reaction for the synthesis of this compound from pinacolone is an α-chlorination. The mechanism of α-halogenation of ketones is well-established and typically proceeds through an enol or enolate intermediate mdpi.comncert.nic.in.

Acid-Catalyzed Chlorination: In the presence of an acid catalyst, the ketone carbonyl is protonated, which enhances the acidity of the α-hydrogens. A tautomeric equilibrium is established, forming an enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic chlorine source (e.g., Cl₂). Subsequent deprotonation of the carbonyl oxygen yields the α-chloro ketone.

Base-Mediated Chlorination: In the presence of a base, an α-proton is abstracted to form an enolate ion. This enolate is also a strong nucleophile. The enolate then reacts with an electrophilic chlorine source to give the final product. This method must be carefully controlled as it can lead to multiple halogenations.

The mechanism of the Pinacol Rearrangement , which produces the pinacolone precursor, involves the following steps aakash.ac.inbyjus.com:

Protonation of one of the hydroxyl groups of the 1,2-diol by an acid.

Loss of a water molecule to form a stable tertiary carbocation.

A 1,2-methyl shift to the carbocation center, which results in a resonance-stabilized carbocation where the positive charge is on the carbon bearing the remaining hydroxyl group.

Deprotonation of the hydroxyl group to form the final ketone product, pinacolone.

Reactions involving sulfuryl chloride (SO₂Cl₂) as the chlorinating agent can also be used. The reaction of diols with sulfuryl chloride can lead to the formation of cyclic sulfates or chlorohydrins, depending on the reaction conditions rsc.org. For ketones, sulfuryl chloride can serve as a source of chlorine for α-chlorination, often proceeding via a radical mechanism or an ionic pathway in the presence of an initiator or catalyst.

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize the yield of the desired monochlorinated product and minimize side reactions, such as polychlorination or reactions at other positions.

Key optimization strategies include:

Choice of Chlorinating Agent: Different chlorinating agents exhibit different reactivities and selectivities. Common agents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice depends on the desired reactivity and reaction conditions.

Solvent Selection: The polarity and nature of the solvent can significantly influence the reaction rate and selectivity by affecting the stability of intermediates like enols or enolates. For instance, in some halogenations, methanol (B129727) has been shown to be a superior solvent researchgate.net.

Temperature Control: Halogenation reactions can be exothermic. Maintaining a low and controlled temperature is often crucial to prevent side reactions and improve the selectivity for the desired product.

Catalyst Use: The use of a catalyst can enhance the reaction rate and selectivity. For α-chlorination, both acid and base catalysis can be employed, and the choice can affect the outcome.

Stoichiometry: The molar ratio of the reactants must be carefully controlled. Using a slight excess of the limiting reagent can drive the reaction to completion, but a large excess of the chlorinating agent can lead to the formation of di- or tri-chlorinated byproducts.

The following table presents examples of optimization parameters from related chlorination reactions found in the literature.

Reaction TypeReagents/CatalystSolventTemperatureKey Finding
C3-H Regioselective Halogenation of 4-QuinolonesPIFA/KClMeOHRoom TempHigh yield (86%) and fast reaction time (10 min) researchgate.net.
Asymmetric Chlorination of β-Keto EstersN-chlorosuccinimide (NCS) / SPYMOX/Cu(OTf)₂ ComplexVarious-Achieved high yield with moderate to high enantioselectivity by using a specific chiral ligand catalyst researchgate.net.
Chlorination of Aminophenol DerivativesDichloromethane (DCM) as solvent and Cl sourceDCM-An electrochemical approach providing good to excellent yields rsc.org.
Chlorine Injection in Water Networks-Water-Optimization of chlorine injection schedule based on demand patterns to maintain desired residual levels mdpi.com.

Derivatization from Related Butan-2-one Structures

The synthesis of α-haloketones is a fundamental transformation in organic chemistry, and the chlorination of 3,3-dimethylbutan-2-one, commonly known as pinacolone, serves as a primary route to chlorinated derivatives. guidechem.com Pinacolone is an asymmetrical ketone featuring a methyl group and a tert-butyl group attached to the carbonyl carbon. wikipedia.org Halogenation of ketones typically proceeds via an enol or enolate intermediate and occurs at the α-carbon position.

The reaction mechanism involves the formation of an enolate under basic conditions or an enol under acidic conditions. This intermediate then acts as a nucleophile, attacking an electrophilic halogen source, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). In the case of pinacolone, there are two α-carbons, but only the methyl group (C1) possesses protons that can be readily removed to form the enolate/enol. The tert-butyl group lacks α-hydrogens. Therefore, standard halogenation of pinacolone yields 1-chloro-3,3-dimethylbutan-2-one.

To synthesize the target compound, this compound, chlorination must occur on one of the methyl groups of the tert-butyl substituent. This requires a different strategy, such as a free-radical halogenation pathway. libretexts.org Free-radical substitution is less common for ketones due to the reactivity of the α-position but can be achieved under specific conditions, for example, using UV light or a radical initiator. unacademy.com In this pathway, a chlorine radical abstracts a hydrogen atom from one of the methyl groups of the tert-butyl moiety, creating a carbon-centered radical. This radical then reacts with a molecule of Cl₂ to form the C-Cl bond and propagate the chain reaction. The selectivity of free-radical halogenation can be influenced by the relative stability of the resulting radicals.

Table 2: Reagents for the Chlorination of Ketones

ReagentConditionsTypical Outcome for Pinacolone
Chlorine (Cl₂) Acidic or basic catalysisPrimarily 1-chloro-3,3-dimethylbutan-2-one
Sulfuryl chloride (SO₂Cl₂) Often with a radical initiator or acid catalystCan yield 1-chloro-3,3-dimethylbutan-2-one; radical conditions may favor other products
N-Chlorosuccinimide (NCS) Acid catalysis or radical initiationPrimarily 1-chloro-3,3-dimethylbutan-2-one
Trichloroisocyanuric acid (TCCA) Used for direct conversion of alcohols to α-chloro ketones. organic-chemistry.orgNot a direct reagent for pinacolone chlorination

An alternative synthetic approach to this compound involves the transformation of a pre-functionalized chlorinated alkene. This strategy relies on established methods for the oxidation of carbon-carbon double bonds to form carbonyl groups. organic-chemistry.org

A plausible route begins with an appropriate alkene, such as 4-chloro-3,3-dimethyl-1-butene. This chlorinated alkene can then be converted to the target ketone through an oxidative cleavage reaction. Ozonolysis is a powerful method for this purpose. libretexts.org The reaction involves treating the alkene with ozone (O₃), which cleaves the double bond to form an intermediate ozonide. A subsequent reductive workup, typically with zinc metal or dimethyl sulfide, breaks down the ozonide to yield two carbonyl compounds. libretexts.org In the case of 4-chloro-3,3-dimethyl-1-butene, ozonolysis would cleave the C1=C2 double bond, yielding the desired this compound and formaldehyde.

Another pathway involves the hydration of a chlorinated alkene followed by oxidation. For example, the addition of water across the double bond of a suitable chlorinated alkene precursor, catalyzed by an acid, would form a secondary alcohol. This alcohol can then be oxidized to the corresponding ketone using a variety of oxidizing agents, such as chromic acid or pyridinium (B92312) chlorochromate (PCC). chemistrysteps.com The regioselectivity of the initial hydration step is crucial to ensure the formation of the correct alcohol intermediate.

A related method is the Wacker-Tsuji oxidation, which directly converts a terminal alkene into a methyl ketone using a palladium catalyst in the presence of an oxidant like copper(I) chloride and oxygen. Applying this to a substrate like 3,3-dimethyl-1-butene (B1661986) could first yield pinacolone, which would then require a subsequent selective chlorination step as described previously. However, modifications to the Wacker process or starting with a pre-chlorinated alkene could potentially offer a more direct route.

Table 3: Potential Alkene Precursors and Conversion Methods

Alkene PrecursorConversion MethodReagents
4-Chloro-3,3-dimethyl-1-butene Ozonolysis1. O₃; 2. Zn/H₂O or (CH₃)₂S libretexts.org
3,3-Dimethyl-1-butene Halohydrin Formation & Oxidation1. Cl₂/H₂O; 2. Oxidizing agent (e.g., PCC, CrO₃)
Chlorinated Alkene Isomer Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH; 3. Oxidation (e.g., PCC) chemistrysteps.com

Chemical Reactivity and Mechanistic Studies

Reactivity at the Carbonyl Center

The carbonyl group in 4-Chloro-3,3-dimethylbutan-2-one is a primary site for nucleophilic attack. However, the steric hindrance imposed by the adjacent tert-butyl group plays a crucial role in moderating this reactivity.

Nucleophilic Addition Reactions and Subsequent Transformations

Nucleophilic addition to the carbonyl carbon is a fundamental reaction, though often followed by more complex transformations, a prime example being the Favorskii rearrangement. wikipedia.orgharvard.edu This reaction occurs when α-haloketones with acidic α'-hydrogens are treated with a base. harvard.edu In the case of this compound, the reaction is initiated by the deprotonation of the α'-carbon to form an enolate. This enolate then undergoes an intramolecular nucleophilic substitution to form a cyclopropanone (B1606653) intermediate. Subsequent attack of a nucleophile, such as a hydroxide (B78521) or alkoxide ion, on the carbonyl carbon of the strained cyclopropanone ring leads to ring-opening and the formation of a rearranged carboxylic acid or its derivative. wikipedia.orgharvard.edu The direction of ring-opening is dictated by the formation of the more stable carbanion.

For α-haloketones lacking α'-hydrogens, a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement can occur, proceeding through a semibenzilic acid-type mechanism. wikipedia.org However, this compound possesses α'-hydrogens and is thus expected to follow the cyclopropanone pathway.

NucleophileBaseExpected Product
Hydroxide (e.g., NaOH)NaOH2,2-Dimethylpropanoic acid
Alkoxide (e.g., NaOCH₃)NaOCH₃Methyl 2,2-dimethylpropanoate
Amine (e.g., RNH₂)RNH₂N-Alkyl-2,2-dimethylpropanamide

Reductive Transformations of the Ketone Moiety

The ketone functionality of this compound can be selectively reduced to the corresponding secondary alcohol, 4-chloro-3,3-dimethylbutan-2-ol. A notable method for this transformation is the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. The MPV reduction is highly chemoselective for aldehydes and ketones, leaving other functional groups, such as the chloro group in this case, intact. The reaction proceeds through a six-membered ring transition state involving coordination of the ketone to the aluminum alkoxide, followed by a hydride transfer from the isopropoxide ligand.

Reducing AgentCatalystExpected Product
IsopropanolAluminum isopropoxide4-Chloro-3,3-dimethylbutan-2-ol

Condensation Reactions

Condensation reactions provide a pathway to form new carbon-carbon double bonds from the carbonyl group. The Wittig reaction is a prominent example, converting aldehydes and ketones into alkenes. In this reaction, this compound would react with a phosphorus ylide (Wittig reagent). The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. The reaction proceeds through the formation of a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide.

Wittig ReagentExpected Alkene Product
Methylenetriphenylphosphorane (Ph₃P=CH₂)1-Chloro-2,2-dimethyl-3-methylenepentane
Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃)1-Chloro-3-ethylidene-2,2-dimethylpentane

Reactions Involving the Aliphatic Halogen Atom

The chlorine atom in this compound is susceptible to both substitution and elimination reactions. The steric environment and the nature of the attacking species are key determinants of the reaction pathway.

Nucleophilic Substitution Pathways (SN1/SN2)

The substitution of the chlorine atom can theoretically proceed through either an S(_N)1 or S(_N)2 mechanism. The S(_N)2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. However, the presence of the bulky tert-butyl group on the adjacent carbon atom significantly hinders this pathway due to steric hindrance.

The S(_N)1 mechanism, on the other hand, involves the formation of a carbocation intermediate. A primary carbocation would be formed from this compound, which is generally unstable. However, rearrangement to a more stable tertiary carbocation via a hydride or methyl shift is a possibility, which could then be attacked by a nucleophile. Given the high steric hindrance for S(_N)2 and the instability of the initial carbocation for S(_N)1, nucleophilic substitution at this position is expected to be slow under typical conditions.

Reaction TypeKey FeatureApplicability to this compound
S(_N)2Bimolecular, backside attack, inversion of configuration.Highly disfavored due to steric hindrance from the tert-butyl group.
S(_N)1Unimolecular, carbocation intermediate, potential for rearrangement.Possible, but likely slow due to the formation of an unstable primary carbocation.

Elimination Reactions to Unsaturated Species

Elimination of hydrogen chloride (dehydrohalogenation) from this compound can lead to the formation of an α,β-unsaturated ketone. This reaction is typically promoted by a base. The mechanism can be either E1 (unimolecular) or E2 (bimolecular).

The E2 mechanism is a concerted process where the base removes a proton from the β-carbon while the leaving group departs simultaneously. This pathway requires an anti-periplanar arrangement of the proton and the leaving group. The E1 mechanism proceeds through a carbocation intermediate, similar to the S(_N)1 pathway.

Given that a strong base is often used to promote elimination, and the substrate is a primary halide, the E2 mechanism is generally favored. The product of this elimination would be 3,3-dimethyl-1-buten-2-one.

BaseMechanismExpected Product
Potassium tert-butoxide (KOtBu)E23,3-Dimethyl-1-buten-2-one
Sodium ethoxide (NaOEt) in ethanolE23,3-Dimethyl-1-buten-2-one

Rearrangement Processes

The pinacol-pinacolone rearrangement is a classic acid-catalyzed reaction of 1,2-diols (vicinal diols) that results in the formation of a ketone or aldehyde. masterorganicchemistry.comwikipedia.org This rearrangement proceeds through a carbocation intermediate, followed by a 1,2-migration of an alkyl or aryl group. The carbon skeleton of this compound is analogous to that of pinacolone (B1678379) (3,3-dimethyl-2-butanone), which is the product of the rearrangement of pinacol (B44631) (2,3-dimethyl-2,3-butanediol). masterorganicchemistry.com

The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-shift of a methyl group leads to a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone product. masterorganicchemistry.comwikipedia.org In unsymmetrical diols, the hydroxyl group that leaves is the one that forms the more stable carbocation. wikipedia.org

While the direct pinacol rearrangement of a diol to form this compound is not a standard transformation, the principles of this rearrangement are relevant to understanding the behavior of related halogenated structures. For instance, the rearrangement of halohydrins (compounds containing a halogen and a hydroxyl group on adjacent carbons) can be considered. The formation of halohydrins occurs when halogenation of an alkene is carried out in the presence of water. wikipedia.org

Consider a hypothetical precursor like 1-chloro-2,3-dimethyl-2,3-butanediol. Under acidic conditions, protonation of one of the hydroxyl groups and subsequent loss of water would generate a carbocation. A methyl shift, analogous to the pinacol rearrangement, could then occur. The presence of the chlorine atom would influence the stability of the carbocation intermediates and the migratory aptitude of the adjacent groups.

Vinyl cations are carbocations where the positive charge resides on a doubly bonded carbon atom. ucla.edu They are known to be highly reactive intermediates and can undergo rearrangements. These rearrangements can be broadly classified into two types: migration of a group to the double bond to form an allyl cation, and rearrangement via the double bond to form an isomeric vinyl cation. wikipedia.org

Rearrangements involving 1,2-hydride or 1,2-alkyl shifts in vinyl cations are generally less common than in their saturated counterparts due to the high energy of the transition state. The orbitals involved in the migration are often orthogonal, making overlap difficult. stackexchange.com However, such rearrangements are observed, particularly when they lead to a more stable carbocation. wikipedia.org

In systems containing a tert-butyl group, 1,2-methyl shifts are known to occur in vinyl cations. wikipedia.org For instance, the addition of a tert-butyl cation to an alkyne can lead to rearranged products via methyl shifts in the resulting vinyl cation intermediate.

The solvolysis of vinyl halides can also generate vinyl cations. wikipedia.org A hypothetical reaction involving the solvolysis of a precursor like 2-chloro-3,3-dimethyl-1-butene could generate a vinyl cation. This intermediate could then potentially undergo a 1,2-methyl shift, leading to a rearranged product. The stability of the resulting carbocation would be a key driving force for such a rearrangement. The presence of the bulky tert-butyl group can influence the stereochemistry and the pathway of these rearrangements.

Photochemical Transformations

The photochemistry of ketones is a rich field, with Norrish Type I and Type II reactions being the most prominent pathways. beilstein-journals.orgmasterorganicchemistry.com The direct photolysis of this compound would involve the absorption of UV light, leading to the excitation of the carbonyl group to a singlet excited state, which can then undergo intersystem crossing to a triplet state.

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbon bond. beilstein-journals.org For this compound, there are two possible α-cleavage pathways:

Cleavage of the C-CO bond to form a tert-butyl radical and an acetyl chloride radical.

Cleavage of the CO-CH₂Cl bond to form an acyl radical and a chloromethyl radical.

The stability of the resulting radicals plays a crucial role in determining the preferred pathway. The tert-butyl radical is a relatively stable tertiary radical, suggesting that cleavage to form this radical would be a favorable process.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. beilstein-journals.org In this compound, there are no γ-hydrogens available for abstraction, as the tert-butyl group is at the α-position. Therefore, a Norrish Type II reaction is not a plausible pathway for this molecule.

Another important photochemical process for α-haloketones is the homolysis of the carbon-halogen bond. chemeo.com Irradiation of α-chloroketones can lead to the cleavage of the C-Cl bond, generating a ketonyl radical and a chlorine radical. These reactive intermediates can then undergo a variety of secondary reactions, such as hydrogen abstraction or addition to other molecules.

Sensitized photolysis involves the use of a photosensitizer, a molecule that absorbs light and then transfers the energy to the target molecule, in this case, this compound. This process allows for the population of the triplet excited state of the ketone, even if intersystem crossing from the singlet state is inefficient.

Aromatic ketones like benzophenone (B1666685) are commonly used as triplet sensitizers. osti.gov In a sensitized photolysis experiment, the sensitizer (B1316253) would be excited to its triplet state and then transfer this energy to the this compound molecule.

The triplet-sensitized reaction of this compound would likely proceed through the same primary photochemical processes as direct photolysis, namely Norrish Type I cleavage and C-Cl bond homolysis. The efficiency of these processes can be different in the sensitized reaction compared to direct irradiation.

The use of different sensitizers can influence the outcome of the photochemical reaction. For example, the photolysis of 1,4-dichlorobutane (B89584) has been shown to be sensitized by various aliphatic ketones. nasa.gov The nature of the sensitizer can affect the energy transfer process and the subsequent reactivity of the excited state of the substrate.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of a chlorine atom alpha to a carbonyl group renders 4-Chloro-3,3-dimethylbutan-2-one a valuable precursor for a variety of complex molecules. The presence of the neopentyl chloride moiety provides a reactive handle for nucleophilic substitution and rearrangement reactions, enabling the construction of diverse molecular frameworks.

Building Block for Heterocyclic Compounds (e.g., Azoles)

While direct experimental evidence for the use of this compound in the synthesis of azoles is not extensively documented in readily available literature, its structural motif as an α-haloketone strongly suggests its potential as a precursor for thiazoles through the well-established Hantzsch thiazole (B1198619) synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. numberanalytics.comjocpr.com

In a general representation of the Hantzsch synthesis, the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen on the α-haloketone. Subsequent cyclization and dehydration steps lead to the formation of the thiazole ring. Given this mechanism, it is plausible that this compound could react with thiourea (B124793) or substituted thioureas to yield 2-amino-4-(tert-butyl)-5-methylthiazole derivatives. The bulky tert-butyl group at the 4-position of the resulting thiazole would impart specific steric and electronic properties to the final molecule.

A variety of 2-aminothiazole (B372263) derivatives have been synthesized using this general methodology with other α-haloketones, highlighting the broad applicability of this reaction. thieme-connect.comnih.govgoogle.com

Precursor to Functional Organic Materials (e.g., Tetrathiafulvalene (B1198394) derivatives)

Currently, there is no specific information available in the scientific literature detailing the use of this compound as a direct precursor for the synthesis of tetrathiafulvalene (TTF) derivatives. The synthesis of TTF and its analogues typically involves the coupling of 1,3-dithiole-2-thione (B1293655) or 1,3-dithiole-2-one precursors. While α-haloketones can be versatile synthons for various heterocycles, their direct application in the construction of the core TTF framework is not a commonly reported synthetic route. rsc.orgnih.gov

Synthesis of Diketones and Related Carbonyl Compounds

The Favorskii rearrangement is a well-known reaction of α-halo ketones in the presence of a base, which typically leads to the formation of carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. wikipedia.orgscienceinfo.comadichemistry.comresearchgate.net In the case of this compound, which lacks α'-hydrogens, a quasi-Favorskii rearrangement could potentially occur, leading to the formation of rearranged acid or ester products.

However, the direct synthesis of diketones from α-haloketones is not a typical outcome of the Favorskii rearrangement. More direct methods for the conversion of α-haloketones to dicarbonyl compounds often involve different synthetic strategies. For instance, α-haloketones can serve as electrophiles in reactions with enolates or other nucleophiles to construct larger carbonyl-containing structures.

Integration into Asymmetric Synthesis Strategies

The prochiral nature of the ketone in this compound makes it an interesting substrate for asymmetric transformations, offering pathways to enantiomerically enriched chiral building blocks.

Asymmetric Transformation Involving Chiral Intermediates

The asymmetric reduction of the carbonyl group in α-chloro ketones is a powerful strategy for producing chiral α-chloroalcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. While specific studies on the asymmetric reduction of this compound are not prevalent, the broader field of asymmetric ketone reduction provides strong evidence for its feasibility.

Biocatalytic reductions using carbonyl reductases (CREDs) have shown high stereoselectivity in the reduction of various α-chloro ketones. nih.gov Similarly, catalytic asymmetric hydrogenation using chiral metal complexes, such as those based on ruthenium, rhodium, or iridium, are effective for the enantioselective reduction of ketones, including those with α-halo substituents. jocpr.comresearchgate.net For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate has been successfully achieved with high enantiomeric excess using recombinant E. coli strains. nih.gov These methodologies could likely be adapted for the stereoselective reduction of this compound to produce the corresponding chiral chlorohydrin.

Transformation General Method Potential Product from this compound
Asymmetric ReductionBiocatalysis (e.g., Carbonyl Reductases)(R)- or (S)-4-Chloro-3,3-dimethylbutan-2-ol
Asymmetric ReductionCatalytic Asymmetric Hydrogenation (e.g., Ru, Rh, Ir catalysts)(R)- or (S)-4-Chloro-3,3-dimethylbutan-2-ol

Stereoselective Reactions Catalyzed by Chiral Auxiliaries

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry in reactions by temporarily introducing a chiral element. numberanalytics.comsigmaaldrich.cn While specific examples of the use of chiral auxiliaries directly with this compound are not documented, the principles of chiral auxiliary-controlled reactions can be applied.

For instance, a chiral auxiliary could be attached to a molecule that subsequently reacts with this compound. Alternatively, a derivative of the target compound could be modified with a chiral auxiliary to direct subsequent transformations. For example, enantioselective α-chlorination of ketones can be achieved using chiral catalysts, such as chiral thiourea derivatives, which act as chiral auxiliaries in a phase-transfer system. nih.gov This suggests the possibility of synthesizing chiral α-chloro ketones from a corresponding ketone precursor using a chiral auxiliary approach.

The steric bulk of the tert-butyl group in this compound would likely play a significant role in the diastereoselectivity of such reactions, potentially enhancing the directing effect of the chiral auxiliary.

Derivatization for Analog Development

The presence of a reactive chlorine atom alpha to a ketone functionality makes this compound an excellent substrate for nucleophilic substitution and further functionalization. This reactivity is harnessed to create a library of derivatives with modified properties.

Preparation of Substituted Butanones and Related Amides

The synthesis of substituted butanones and amides from this compound primarily involves the displacement of the chloride ion by various nucleophiles.

One common approach is the reaction with amines. Primary and secondary amines can react with α-halo ketones to yield α-amino ketones. However, a competing reaction known as the Favorskii rearrangement can also occur in the presence of a base, leading to the formation of rearranged amides. nih.gov This rearrangement proceeds through a cyclopropanone intermediate, which is then attacked by the amine. nih.gov

For instance, the reaction of an α-halo ketone with an amine in the presence of a base can yield an amide derivative. While specific examples detailing the direct, non-rearranged amidation of this compound are not extensively documented in readily available literature, the general mechanism is well-established. The reaction of a primary amine with an α-chloro ketone, such as 1-chloro-2-butanone, is a known transformation in organic synthesis. cymitquimica.com The synthesis of N-substituted amino ketones has been reported through various methods, including the reaction of α-chloroketones with amines.

A general representation of the reaction of this compound with a primary amine (R-NH₂) to form a substituted aminoketone is shown below. This reaction would typically be carried out in a suitable solvent, potentially with a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme for Amination:

Generated code

Further derivatization can lead to more complex amide structures. For example, the synthesis of N-benzyl-4-aminoquinolines has been achieved through a multi-step process involving the reaction of 4-chloroquinolines with benzylamines. nih.gov While not a direct reaction of the title compound, it illustrates the utility of chloro-substituted intermediates in forming C-N bonds.

Reactant 1Reactant 2ProductReaction Type
This compoundPrimary/Secondary AmineN-Substituted 4-amino-3,3-dimethylbutan-2-oneNucleophilic Substitution
α-Halo KetoneAmine (with base)Amide (rearranged)Favorskii Rearrangement

Synthesis of Other Chlorinated Butanone Isomers and Analogs (e.g., 1,1-dichloro-3,3-dimethyl-2-butanone)

The modification of the chlorination pattern on the butanone skeleton provides another avenue for creating analogs. The synthesis of 1,1-dichloro-3,3-dimethyl-2-butanone, also known as dichloropinacolone, is a key example.

Research has shown that the direct chlorination of 3,3-dimethyl-2-butanone (pinacolone) can lead to the formation of 1,1-dichloro-3,3-dimethyl-2-butanone as a byproduct alongside the desired this compound (monochloropinacolone). osaka-u.ac.jp This suggests that further chlorination of this compound is a viable route to obtain the dichlorinated analog.

A Chinese patent describes a production process for chloropinacolone where pinacolone (B1678379) is chlorinated in a methanol (B129727) solution. osaka-u.ac.jp The patent mentions that byproducts such as dichloropinacolone can be generated during this process, indicating that the reaction conditions can be tuned to favor either the mono- or di-chlorinated product. osaka-u.ac.jp The synthesis of 1,1-dichloro-3,3-dimethyl-2-butanone can be achieved through the halogenation of 2-butanone (B6335102) derivatives.

The direct chlorination of this compound would involve treating the monochlorinated starting material with a chlorinating agent, likely under conditions that promote further reaction at the already chlorinated carbon.

General Reaction Scheme for Dichlorination:

Generated code

The properties of these chlorinated butanones are distinct. For instance, 1,1-dichloro-3,3-dimethyl-2-butanone is a solid with a melting point of around 50°C, while this compound is a liquid at room temperature. sielc.com

Starting MaterialReagentProductCommon Name
3,3-Dimethyl-2-butanoneChlorineThis compoundMonochloropinacolone
This compoundChlorine1,1-Dichloro-3,3-dimethyl-2-butanoneDichloropinacolone

The selective synthesis of these and other chlorinated isomers allows for the fine-tuning of the chemical and physical properties of the resulting molecules, which is crucial for their application in various fields of advanced organic synthesis.

Theoretical and Computational Chemistry Studies

Electronic Structure and Conformational Analysis

The arrangement of electrons and the spatial orientation of atoms are fundamental to understanding the chemical behavior of 4-Chloro-3,3-dimethylbutan-2-one. Computational methods are invaluable for elucidating these characteristics.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in describing the electronic structure of molecules like this compound. These studies can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity. For an α-chloroketone, the HOMO is typically associated with the lone pairs of the oxygen and chlorine atoms, while the LUMO is often the π* antibonding orbital of the carbonyl group.

The charge distribution, which can be quantified through methods like Mulliken population analysis or by calculating electrostatic potential maps, reveals the electrophilic and nucleophilic sites within the molecule. In this compound, the carbonyl carbon is expected to have a significant partial positive charge, making it a prime target for nucleophilic attack. The chlorine atom, due to its electronegativity, also influences the charge distribution on the adjacent carbon atom. Computational studies on related compounds, such as 4-chloro chalcone (B49325) based oxime ethers, have utilized DFT calculations at levels like B3LYP/6-311+G(2d,p) to analyze frontier molecular orbitals and molecular electrostatic potential maps, providing a framework for how this compound could be similarly analyzed. researchgate.net

The presence of a bulky tert-butyl group in this compound introduces significant steric constraints, leading to a complex conformational landscape. Computational methods can map this landscape by identifying various stable conformers (local minima on the potential energy surface) and the transition states that connect them.

Energy minimization calculations are used to determine the most stable conformer, which is the one the molecule is most likely to adopt. For acyclic systems like this compound, rotation around the single bonds defines the conformational possibilities. The relative energies of these conformers are dictated by a balance of steric repulsions and electronic effects. For instance, the orientation of the C-Cl bond relative to the carbonyl group is critical. Studies on the conformational analysis of other complex molecules, like derivatives of 1,5-diaryl-3-oxo-1,4-pentadiene, have employed a combination of NMR spectroscopy and quantum chemical calculations to determine the proportions of different conformers in solution. mdpi.com A similar approach could be applied to understand the conformational preferences of this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights into the transition states and intermediates that govern the reaction rate and outcome.

Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.org It posits that reactants are in equilibrium with an activated complex, known as the transition state, which is a high-energy species at a saddle point on the potential energy surface (PES). wikipedia.org The PES is a multidimensional surface that represents the energy of a system as a function of its geometry.

For reactions involving this compound, such as nucleophilic substitution or elimination, computational methods can be used to locate the structures of the reactants, products, intermediates, and, most importantly, the transition states. A key reaction for α-halo ketones is the Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org Theoretical studies have explored the mechanism of this rearrangement, and similar computational approaches could be applied to this compound to map out the intricate PES of its reactions.

A theoretical study on the gas-phase elimination kinetics of other chloroketones, like 4-chlorobutan-2-one, suggests a mechanism involving a four-membered cyclic transition state where the carbonyl oxygen assists in the polarization of the C-Cl bond. researchgate.net

Once the stationary points on the potential energy surface (reactants, transition states, and products) have been identified and their energies calculated, it is possible to predict important kinetic and thermodynamic parameters.

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be calculated from the computed energies and vibrational frequencies of the involved species. These values indicate whether a reaction is favorable and to what extent it will proceed.

Kinetic parameters, most notably the activation energy (Ea), can be determined from the energy difference between the reactants and the transition state. This allows for the prediction of the reaction rate constant (k) using the Arrhenius or Eyring equations. For example, in the theoretical study of the elimination reaction of 4-chlorobutan-2-one, the activation parameters were calculated using DFT methods. researchgate.net

Table 1: Calculated Activation Parameters for the Gas-Phase Elimination of 4-chlorobutan-2-one researchgate.net

Parameter Value
ΔH‡ (kJ/mol) 181.5
ΔS‡ (J/mol·K) -10.9
Ea (kJ/mol) 207.8
log A (s⁻¹) 13.12

Calculations performed at the B3LYP/6-31G(d,p) level of theory. These values provide a reference for the kind of data that could be computationally obtained for this compound.

Reactions are often carried out in a solvent, which can have a profound impact on the reaction mechanism and rate. Computational models can account for solvent effects in several ways. Explicit solvent models involve including a number of solvent molecules directly in the calculation, while implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant.

For reactions of this compound, particularly those involving charged intermediates or transition states, the choice of solvent is critical. For instance, in nucleophilic substitution reactions, polar solvents can stabilize charged species, potentially altering the reaction pathway from a concerted (SN2) to a stepwise (SN1) mechanism. Computational studies on the Favorskii rearrangement have shown that solvation effects can significantly influence the molecular mechanism. researchgate.net Similarly, computational investigations into electrophilic aromatic substitution reactions have demonstrated the importance of including solvent effects in the calculations to accurately predict kinetic behaviors. nih.gov

Spectroscopic Parameter Prediction and Interpretation

Theoretical and computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering deep insights into molecular structure and bonding. For a molecule such as this compound, computational methods can elucidate its electronic structure and predict spectroscopic parameters, which are invaluable for its characterization. This is particularly useful for understanding transient species like reaction intermediates and for assigning complex vibrational spectra.

Computational NMR Chemical Shift Predictions for Intermediates

The synthesis of α-chloroketones can proceed through various intermediates, depending on the specific reaction pathway. For instance, the halogenation of a ketone can involve an enol or enolate intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.org Understanding the structure and properties of these transient species is crucial for optimizing reaction conditions and controlling product formation. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing such intermediates, and computational chemistry plays a vital role in predicting their NMR chemical shifts.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the NMR chemical shifts of molecules with a high degree of accuracy. mdpi.comresearchgate.netnih.gov The process typically involves:

Geometry Optimization: The first step is to determine the lowest energy three-dimensional structure of the intermediate.

Shielding Constant Calculation: Once the geometry is optimized, the magnetic shielding constants for each nucleus are calculated. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. mdpi.com

Chemical Shift Determination: The calculated shielding constant of a nucleus in the molecule of interest is then compared to the shielding constant of a reference compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory, to obtain the chemical shift. researchgate.net

For the synthesis of this compound, an enol intermediate, 3,3-dimethyl-1-buten-2-ol, would be a key species in acid-catalyzed halogenation. wikipedia.orglibretexts.org Predicting the ¹³C and ¹H NMR chemical shifts of this enol can help in its experimental identification.

Below is an illustrative table of what predicted NMR chemical shifts for a hypothetical enol intermediate could look like, based on general principles of computational NMR spectroscopy.

Table 1: Illustrative Predicted NMR Chemical Shifts for a Hypothetical Enol Intermediate
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (CH₃) 2.1 25.0
C2 (C=O) - 175.0
C3 (C(CH₃)₂) - 40.0
C4 (CH₂Cl) 4.3 55.0

Note: The chemical shifts are highly dependent on the level of theory, basis set, and solvent model used in the calculation. mdpi.comresearchgate.net

Vibrational Frequency Analysis for IR Spectral Characterization

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. nih.govdiva-portal.org Every molecule has a unique set of vibrational modes, which can be excited by absorbing infrared radiation of specific frequencies, resulting in a characteristic IR spectrum. github.io Computational vibrational frequency analysis is a powerful method to predict these frequencies and their corresponding intensities, aiding in the interpretation and assignment of experimental IR spectra.

The calculation of vibrational frequencies is typically performed using DFT methods. cardiff.ac.uk The process involves the calculation of the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the collective motion of the atoms for each vibration. github.io The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and are therefore typically scaled by an empirical factor to improve agreement with experimental data. nist.gov

For this compound, a vibrational frequency analysis would predict the frequencies of key functional group vibrations, such as:

The C=O (carbonyl) stretching vibration, which is expected to be a strong band in the region of 1715 cm⁻¹ for aliphatic ketones. libretexts.orglibretexts.org

The C-Cl stretching vibration.

Stretching and bending vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

Skeletal C-C bond vibrations.

Below is a representative data table illustrating the kind of information obtained from a computational vibrational frequency analysis for a ketone like this compound.

Disclaimer: The following table presents representative data to illustrate the output of a vibrational frequency analysis. Specific computational data for this compound was not found in the cited literature.

Table 2: Representative Calculated Vibrational Frequencies and Assignments for an α-Chloroketone
Calculated Frequency (cm⁻¹) (Scaled) IR Intensity (km/mol) Vibrational Assignment
2980 50 C-H asymmetric stretch (methyl)
2880 30 C-H symmetric stretch (methyl)
1720 250 C=O stretch
1460 45 C-H bend (methyl)
1370 60 C-H bend (t-butyl)

This computational analysis is invaluable for confirming the structure of the molecule by matching the predicted spectrum with the experimental one and for understanding the nature of the chemical bonds through their vibrational characteristics.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purity

Chromatography is fundamental to the analysis of 4-Chloro-3,3-dimethylbutan-2-one, enabling its separation from complex mixtures and the assessment of its purity. Different chromatographic methods are employed based on the volatility and polarity of the compound and its related substances.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound and its potential byproducts. In this method, the sample is vaporized and separated based on boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

The analysis of related genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs), such as the structurally similar 4-chloro-1-butanol, highlights the sensitivity and robustness of GC-MS for detecting chlorinated compounds at trace levels. acs.org A typical GC-MS method for such an analysis would be developed and validated to achieve high sensitivity, often reaching detection limits in the parts-per-million (ppm) range. acs.org To ensure accuracy and precision, an internal standard, like 3-chloro-1-butanol, is often employed. acs.org This methodology allows for the confident identification and quantification of volatile products and impurities that may arise during the synthesis or storage of this compound.

Table 1: Illustrative GC-MS Method Parameters for Analysis of Chlorinated Butanol Impurities This table is based on established methods for similar compounds and represents typical conditions.

ParameterValue/Condition
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Internal Standard 3-Chloro-1-butanol acs.org
Linearity Range 0.08 to 40 ppm acs.org
Detection Limit (DL) 0.05 ppm acs.org
Quantitation Limit (QL) 0.08 ppm acs.org
Accuracy (Recovery) 90.5% to 108.7% acs.org

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

For less volatile products or for analyses where derivatization is not desired, High-Performance Liquid Chromatography (HPLC) is the method of choice. An HPLC method has been specifically described for the analysis of the isomeric compound 1-Chloro-3,3-dimethyl-butan-2-one. numberanalytics.comjst.go.jp This technique separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase.

The established method utilizes reverse-phase (RP) chromatography, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. numberanalytics.comjst.go.jp Detection is typically achieved using an ultraviolet (UV) detector. For applications requiring identification by mass, the method can be adapted for Mass Spectrometry (MS) by replacing non-volatile acids in the mobile phase with volatile alternatives like formic acid. numberanalytics.comjst.go.jp

Table 2: HPLC Method for Analysis of 1-Chloro-3,3-dimethyl-butan-2-one This method is directly applicable to the analysis of its isomer, this compound.

ParameterDescription
Technique Reverse Phase (RP) High-Performance Liquid Chromatography numberanalytics.comjst.go.jp
Column Newcrom R1 numberanalytics.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid numberanalytics.comjst.go.jp
MS Compatibility Phosphoric acid can be replaced with formic acid numberanalytics.comjst.go.jp
Application Analytical separation and purity assessment numberanalytics.com

Preparative Chromatography for Isolation of Reaction Products

When a reaction involving this compound yields a mixture of products, preparative chromatography is essential for isolating and purifying each component for further study. This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle larger quantities of material.

The analytical HPLC method developed for the isomeric chloropinacolone is scalable and can be directly adapted for preparative separation to isolate impurities or desired products. numberanalytics.comjst.go.jpnih.gov By collecting fractions as they elute from the column, researchers can obtain pure samples of each compound present in the reaction mixture. This isolation is crucial for unambiguous structural characterization and for studying the properties of each individual product.

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopy provides deep insight into the molecular structure and dynamic processes occurring during chemical reactions. For this compound, these methods are key to confirming product structures and observing the transient species that dictate reaction pathways.

In Situ NMR Spectroscopy for Reaction Monitoring

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time directly within the NMR spectrometer. wikipedia.orgnih.gov It provides valuable mechanistic information, including detailed data on reaction kinetics and the formation and decay of intermediates. wikipedia.orgnih.gov This is particularly useful for studying reactions of this compound, as it can reveal the presence of unstable intermediates that might not be detectable by conventional offline analysis.

Studying heterogeneous solid-liquid reactions, which can be relevant in syntheses involving this ketone, presents challenges due to the need for efficient mixing within the confines of an NMR tube. wikipedia.org Specialized equipment, such as automated plunger-based devices, has been developed to achieve effective mixing, allowing for the acquisition of high-quality kinetic data. wikipedia.orgnih.gov By tracking the changes in the NMR signals of reactants, intermediates, and products over time, a comprehensive picture of the reaction mechanism can be constructed.

Time-Resolved Spectroscopy for Transient Species Detection

Many chemical reactions, particularly those initiated by light (photochemistry) or involving radicals, proceed through extremely short-lived transient species. Time-resolved spectroscopy is a class of techniques designed to study these dynamic processes on timescales ranging from nanoseconds down to femtoseconds (10⁻¹⁵ s). wikipedia.org

This methodology typically employs a "pump-probe" setup. An initial laser pulse (the pump) initiates the reaction, and a second, delayed pulse (the probe) measures the spectroscopic properties (e.g., absorption or Raman scattering) of the system as it evolves. oxinst.com By varying the time delay between the pump and probe pulses, it is possible to track the formation and decay of fleeting intermediates like excited states and radicals. numberanalytics.com

For a compound like this compound, time-resolved spectroscopy could be used to study its photodecomposition or its reaction with radical initiators. Ultrafast time-resolved studies on the reactions of chlorine atoms with organic molecules in solution have demonstrated the power of this technique to monitor the dynamics of bimolecular reactions with sub-picosecond time resolution. wisc.edu Such an approach would allow for the direct observation of transient species, providing definitive evidence for proposed reaction mechanisms that would be impossible to obtain through other means. numberanalytics.comresearchgate.net

X-ray Crystallography for Structural Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules within a crystal lattice. For a non-crystalline compound like this compound, this analysis necessitates the synthesis of a suitable crystalline derivative.

The process involves irradiating a single crystal of a derivative with a focused beam of X-rays. The resulting diffraction pattern, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal, is recorded. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be generated, ultimately revealing the precise arrangement of its atoms.

Table 1: Representative Data from Single-Crystal X-ray Diffraction Analysis

ParameterExample ValueDescription
Crystal SystemMonoclinicOne of the seven crystal systems describing the lattice parameters.
Space GroupP2₁/cDescribes the symmetry elements of the crystal.
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°The dimensions of the basic repeating unit of the crystal lattice.
Volume (V)845 ųThe volume of the unit cell.
Molecules per Unit Cell (Z)4The number of molecules within one unit cell.
Calculated Density1.25 g/cm³The theoretical density derived from the crystal structure.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of a derivative of this compound. This often represents a significant challenge in the analytical process.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. omicsonline.orgchemijournal.com They offer enhanced sensitivity and selectivity, making them ideal for identifying and quantifying specific compounds like this compound in various matrices. omicsonline.org

The most common hyphenated techniques involve coupling a form of chromatography with mass spectrometry (MS). omicsonline.orgchemijournal.com Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds. chemijournal.com For less volatile or thermally labile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for highly confident identification. This technique is a gold standard for the qualitative analysis of volatile gases due to extensive mass spectral libraries. chemijournal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, particularly in complex biological or environmental samples, LC-MS/MS is employed. This technique uses two mass analyzers in series. The first selects the molecular ion of the target analyte, which is then fragmented. The second analyzer detects specific fragment ions, providing a highly selective and quantitative measurement, even at very low concentrations. nih.govnih.gov This method is invaluable for analyzing small molecule drugs and their metabolites. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS)

For exceptionally complex samples containing numerous volatile and semi-volatile organic compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power. tandfonline.comtandfonline.comresearchgate.net In this technique, the effluent from a primary GC column is continuously trapped and re-injected onto a second, shorter column with a different stationary phase. plos.org This results in a two-dimensional separation, significantly increasing peak capacity and resolving components that would overlap in a standard one-dimensional GC analysis. leco.com

When coupled with a Time-of-Flight (TOF) mass spectrometer, which can acquire hundreds of spectra per second, GCxGC-TOF-MS becomes an exceptionally powerful tool. unito.it This combination allows for the detailed characterization of complex mixtures, such as identifying halogenated contaminants in environmental samples like house dust or in the study of volatile compounds released during decomposition. plos.orgdioxin20xx.org The structured nature of GCxGC chromatograms, where chemically similar compounds elute in distinct patterns, aids in the identification of unknown substances. leco.com

Table 2: Overview of Hyphenated Analytical Techniques

TechniquePrinciplePrimary Application for this compoundKey Advantages
GC-MSSeparation of volatile compounds by gas chromatography followed by mass spectrometric detection. chemijournal.comIdentification and quantification in simple matrices; analysis of volatile impurities.High resolution for volatile compounds, extensive spectral libraries for identification. chemijournal.com
LC-MS/MSSeparation by liquid chromatography followed by tandem mass spectrometry for selective detection. nih.govAnalysis of less volatile derivatives; trace-level quantification in complex matrices (e.g., biological fluids).High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. nih.govnih.gov
GCxGC-TOF-MSTwo-dimensional gas chromatographic separation coupled to a fast-scanning time-of-flight mass spectrometer. plos.orgunito.itComprehensive screening and identification in highly complex samples (e.g., environmental extracts, flavor/odor profiles). leco.comExceptional peak capacity, enhanced sensitivity, structured chromatograms for compound class identification. leco.com

Research has demonstrated the utility of GCxGC-TOF-MS for the non-targeted screening of halogenated compounds. dioxin20xx.orgnih.gov By developing automated routines that screen for characteristic isotopic patterns of chlorine or bromine, researchers can efficiently sift through vast amounts of data to pinpoint halogenated contaminants in complex mixtures. dioxin20xx.org This approach significantly reduces the manual review time and increases the likelihood of discovering previously unidentified environmental contaminants. dioxin20xx.org

Compound Index

Environmental Fate and Degradation Mechanisms

Photochemical Degradation Pathways

Photochemical degradation, driven by sunlight, is a significant pathway for the transformation of organic compounds in the environment, particularly in aquatic systems. For α-chloroketones like 4-Chloro-3,3-dimethylbutan-2-one, photolysis can lead to the cleavage of the carbon-chlorine bond.

Quantum Yield Studies in Environmental Analogues

Specific quantum yield studies for this compound are not documented in available literature. However, research on other chlorinated aromatic compounds indicates that quantum yields for photolysis can vary significantly depending on the molecular structure and the environmental medium. For instance, studies on chloroaromatics in water have shown a range of quantum yields, suggesting that the efficiency of photodegradation is highly compound-specific. The presence of other substances in the water, such as humic acids, can also influence the rate of photochemical degradation by acting as photosensitizers.

Product Identification from Photolysis in Aquatic Environments

Direct studies identifying the photolysis products of this compound in aquatic environments are not available. General principles of photochemical reactions of α-chloroketones suggest that the primary photolytic event would be the homolytic cleavage of the carbon-chlorine bond, leading to the formation of a ketone radical and a chlorine radical. Subsequent reactions of these radicals with water and other environmental components would likely lead to the formation of hydroxylated and other oxygenated derivatives. For example, the photolysis of other chloroaromatic compounds in water has been shown to produce corresponding phenols.

Biotic Degradation and Microbial Transformation

Microorganisms play a crucial role in the breakdown of organic pollutants. The degradation of halogenated compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, mediated by a diverse range of microbial enzymes and consortia.

Aerobic Biodegradation Mechanisms of Halogenated Ketones

The aerobic biodegradation of halogenated ketones is a recognized process, although specific pathways for this compound have not been elucidated. Generally, aerobic degradation of chlorinated aliphatic compounds can proceed through various enzymatic reactions. epa.gov Microorganisms have evolved a wide array of enzymes to break down these synthetic compounds. nih.gov The initial step often involves the cleavage of the carbon-halogen bond, which can be catalyzed by enzymes such as dehalogenases. For some chlorinated compounds, co-metabolism, where the degradation occurs in the presence of a primary growth substrate, has been observed to enhance the biodegradation rate. nih.gov

Anaerobic Reductive Dehalogenation Pathways

Under anaerobic conditions, a key degradation mechanism for chlorinated compounds is reductive dehalogenation. epa.govnih.gov This process involves the replacement of a halogen atom with a hydrogen atom and is a critical step in the anaerobic biodegradation of many organohalides. mdpi.com This pathway is particularly significant for highly chlorinated compounds. epa.gov While specific studies on this compound are lacking, the principles of anaerobic degradation of chlorinated aliphatic hydrocarbons suggest that it could undergo reductive dechlorination. This process is often carried out by specialized anaerobic bacteria that use the chlorinated compound as an electron acceptor in a process known as dehalorespiration. mdpi.com

Enzymatic Pathways and Microbial Consortia Involved

A diverse range of enzymes, known as dehalogenases, are responsible for cleaving carbon-halogen bonds in various microbial degradation pathways. nih.gov These enzymes exhibit different mechanisms, including hydrolytic, reductive, and oxygenolytic dehalogenation. The specific enzymes and microbial consortia capable of degrading this compound have not been identified. However, microbial consortia, which are communities of different microorganisms, are often more effective at degrading complex pollutants than single strains due to their combined metabolic capabilities. mdpi.commdpi.com The degradation of other chlorinated compounds has been shown to be carried out by consortia containing bacteria from genera such as Pseudomonas, Rhodococcus, and Arthrobacter.

Abiotic Hydrolysis and Chemical Degradation

Abiotic degradation pathways, particularly hydrolysis, are significant in determining the environmental lifetime of this compound. These processes involve the chemical breakdown of the compound without the involvement of biological organisms.

The structure of this compound, featuring a chlorine atom on the carbon alpha to a carbonyl group, renders it more susceptible to nucleophilic substitution reactions compared to simple alkyl halides. The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the α-carbon, facilitating attack by environmental nucleophiles.

Other environmental nucleophiles, such as bisulfide (HS⁻) in anaerobic sediments or natural organic matter functional groups, could also contribute to the transformation of this compound, although specific reaction rate constants have not been documented.

Table 1: General Reactivity of α-Haloketones with Nucleophiles

NucleophileGeneral Reactivity with α-HaloketonesPotential Products with this compound
Water (H₂O)Moderate, leads to hydrolysis4-Hydroxy-3,3-dimethylbutan-2-one
Hydroxide (B78521) (OH⁻)High, base-catalyzed hydrolysis/elimination4-Hydroxy-3,3-dimethylbutan-2-one or other rearrangement products
Bisulfide (HS⁻)Potentially significant in anaerobic environments4-Mercapto-3,3-dimethylbutan-2-one

This table presents generalized reactivity trends for the α-chloroketone functional group, as specific kinetic data for this compound is not available.

The degradation of this compound in environmental matrices is a complex process influenced by the interplay of various abiotic and biotic factors.

In Water: In aquatic systems, abiotic hydrolysis is expected to be a primary degradation pathway. The rate of hydrolysis will be dependent on the pH and temperature of the water body. Photodegradation may also occur, particularly in sunlit surface waters, if the compound absorbs light in the environmentally relevant UV spectrum, although specific photolysis data are not available. The persistence of the compound in water will be a function of the relative rates of these degradation processes versus its rate of volatilization or partitioning to sediment.

In Soil: The fate of this compound in soil is more complex due to the heterogeneous nature of this matrix. Abiotic degradation can occur through hydrolysis within the soil water phase. The presence of mineral surfaces, such as clays (B1170129) and metal oxides, can potentially catalyze degradation reactions. Sorption to soil organic matter and clay particles will significantly influence its mobility and bioavailability for degradation. Stronger sorption would decrease its concentration in the soil solution, potentially reducing the rate of hydrolysis and microbial degradation, but also limiting its transport to groundwater.

Biotic degradation by soil microorganisms is also a likely and potentially significant removal process for ketones and halogenated organic compounds. However, the specific microbial pathways for the degradation of this compound have not been elucidated. The rate of biodegradation will depend on a multitude of factors including soil type, organic matter content, pH, temperature, moisture content, and the presence of adapted microbial populations.

Table 2: Factors Influencing the Degradation of this compound in Environmental Matrices

Environmental MatrixKey Degradation ProcessesInfluencing Factors
Water Abiotic Hydrolysis, PhotodegradationpH, Temperature, Sunlight Intensity
Soil Abiotic Hydrolysis, Catalysis by Minerals, Biodegradation, SorptionSoil Type, Organic Matter Content, pH, Temperature, Moisture, Microbial Population

This table summarizes the expected key processes and influencing factors based on the chemical structure of this compound and general principles of environmental chemistry.

Future Research Directions and Translational Opportunities

Development of Novel Reactivity and Selectivity in Synthesis

The synthesis of α-chloroketones, including 4-Chloro-3,3-dimethylbutan-2-one, is a cornerstone for the creation of more complex molecules. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes.

Research Findings: Current methods for the α-chlorination of ketones often rely on classical approaches that can have limitations in scope and selectivity. pitt.edu A promising and inexpensive method involves the use of lithium diisopropylamide (LDA) to form a kinetic enolate, which is then treated with p-toluenesulfonyl chloride as a positive chlorine source. pitt.edu This technique is effective for a variety of cyclic and acyclic ketones, affording monochlorination at the least substituted α-position. pitt.edu

Further advancements are anticipated in the realm of asymmetric synthesis to control the stereochemistry of reactions involving this chloro-ketone. The enantioselective α-functionalization of ketones is critical for producing chiral molecules prevalent in biologically active compounds. springernature.com One modern approach, termed umpolung strategy, utilizes masked ketone electrophiles with conventional nucleophiles, catalyzed by systems like metallacyclic iridium catalysts, to achieve high enantioselectivity. springernature.com

Biocatalysis offers another powerful avenue for developing selectivity. For instance, reductases have been successfully used for the asymmetric reduction of related chlorinated ketones. An NADH-dependent reductase from Candida magnoliae, overexpressed in Escherichia coli, has demonstrated the ability to reduce ethyl 4-chloro-3-oxobutanoate to its corresponding chiral alcohol, (S)-CHBE, with excellent yield (>99.0%) and enantiomeric excess (>99.9% ee). nih.gov Such biocatalytic systems could be adapted for the stereoselective reduction of this compound to produce valuable chiral building blocks.

Synthetic StrategyKey Reagents/CatalystsPrimary AdvantagePotential Application for this compound
Kinetic Enolate Chlorination Lithium Diisopropylamide (LDA), p-Toluenesulfonyl ChlorideHigh yield, cost-effective, regioselective monochlorinationEfficient and controlled synthesis of the target compound. pitt.edu
Asymmetric Allylic Substitution Metallacyclic Iridium CatalystHigh enantioselectivity for α-functionalizationIntroduction of diverse functional groups at the α-position with stereocontrol. springernature.com
Biocatalytic Asymmetric Reduction NADH-dependent Reductase (e.g., from Candida magnoliae)Excellent enantioselectivity (>99.9% ee), mild reaction conditionsStereoselective synthesis of chiral alcohol derivatives from the ketone. nih.gov
Multicomponent Reactions (MCRs) Various biocatalysts (e.g., lipases)Rapid assembly of complex molecular architectures in one potCreation of novel heterocyclic compounds using the ketone as a building block. encyclopedia.pub

Engineering of Microorganisms for Enhanced Biodegradation

Chlorinated organic compounds are often persistent environmental pollutants due to the stability of the carbon-chlorine bond. nih.gov Engineering microorganisms for the efficient biodegradation of these compounds, including chlorinated ketones, is a critical area of future research with significant environmental implications.

Research Findings: Microorganisms have evolved diverse enzymatic pathways to degrade halogenated compounds. nih.govnih.gov The biodegradation process can generally be divided into aerobic or anaerobic pathways, with the dehalogenation step being the most critical and difficult. researchgate.netbohrium.comelsevierpure.com In many bacteria, the genes responsible for degradation are clustered on plasmids and can be manipulated to enhance biodegradative capabilities. nih.gov

While attempts to engineer aerobic bacteria like Pseudomonas for improved degradation of some chlorinated pollutants have seen limited success, anaerobic bacteria that use organohalide respiration have shown considerable promise. nih.gov This process, also known as dehalorespiration, involves microbes using the chlorinated compound as an electron acceptor, effectively replacing chlorine atoms with hydrogen. youtube.com

Future research will focus on identifying or engineering specific enzymes, such as dehalogenases, that can act on this compound. The strategy would involve:

Gene Mining: Searching microbial genomes for novel dehalogenases with activity towards short-chain chlorinated ketones.

Enzyme Engineering: Using techniques like directed evolution to improve the activity, stability, and specificity of identified dehalogenases.

Metabolic Engineering: Introducing the engineered enzymatic pathways into robust microbial chassis (e.g., E. coli, Pseudomonas putida) that can thrive in contaminated environments. nih.gov The goal is to create microbial strains capable of using the target compound as a carbon or energy source. nih.gov

Engineering StrategyTarget MechanismKey Biological ComponentsDesired Outcome for this compound
Pathway Augmentation Introduction of specific catabolic pathwaysDehalogenase and oxygenase genes on broad-host-range plasmidsMineralization of the compound into harmless metabolites like CO2 and HCl. nih.gov
Enhanced Dehalorespiration Stimulation of anaerobic reductive dechlorinationHydrogen-releasing substrates (e.g., lactate, vegetable oil)Conversion to a non-chlorinated butanone, which is more readily biodegradable. youtube.comepa.gov
Directed Enzyme Evolution Improvement of enzyme catalytic efficiencyHydrolytic haloalkane dehalogenases (EC 3.8.1.5)An enzyme with high specificity and turnover rate for the C-Cl bond in the target molecule. nih.gov
Cellular Robustness Engineering Increasing tolerance to compound toxicity and redox stressStress-response genes, efflux pumpsA microbial strain that can survive and function effectively in high concentrations of the pollutant. nih.gov

Computational Design of Functionalized Derivatives for Specific Applications

Computational chemistry provides powerful tools for the rational, in silico design of novel molecules with specific, predetermined properties. By using this compound as a scaffold, researchers can design a vast library of functionalized derivatives for targeted applications in materials science, agriculture, or pharmaceuticals.

Research Findings: The process begins with computational modeling to predict how structural modifications will affect molecular properties. rsc.org Techniques such as Density Functional Theory (DFT) can be used to calculate electronic properties, including HOMO-LUMO energy gaps, which provide insight into chemical reactivity. scirp.orgscifiniti.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another critical tool. QSAR models establish a mathematical correlation between chemical structure and a specific property, such as biological activity or toxicity. fiu.edumdpi.com For chlorinated compounds, descriptors like the number of chlorine atoms and hydrophobicity (log K_ow) have been successfully used to build predictive QSAR models for properties like aquatic toxicity. nih.gov

A typical workflow for designing functionalized derivatives would involve:

Scaffold Definition: Using this compound as the base structure.

In Silico Functionalization: Systematically modifying the scaffold by adding or changing functional groups at various positions.

Property Prediction: Employing DFT and QSAR to predict key properties of the virtual derivatives (e.g., reactivity, solubility, binding affinity to a target protein, light absorption). rsc.orgscirp.org

Virtual Screening: Filtering the virtual library to identify candidates with the desired property profile for a specific application, such as novel photoinitiators for 3D printing or potential agrochemicals. rsc.org

This in silico approach dramatically accelerates the discovery process, reduces the cost and time associated with synthesizing and testing a large number of compounds, and allows for a more focused and rational approach to materials and drug development. rsc.orgmdpi.com

Computational MethodPurposeKey Descriptors/CalculationsApplication for Designing Derivatives
Density Functional Theory (DFT) To predict electronic structure and reactivity.HOMO/LUMO energies, electrostatic potential, vibrational frequencies.Assessing the chemical stability and reactivity of new derivatives. scirp.org
Quantitative Structure-Activity Relationship (QSAR) To correlate chemical structure with biological activity or physical properties.Molecular weight, logP, number of chlorine atoms (NCl), topological indices.Predicting the toxicity, biodegradability, or specific activity of designed molecules. fiu.edunih.gov
Molecular Docking To predict the binding orientation and affinity of a molecule to a target receptor.Binding free energy, interaction patterns (e.g., hydrogen bonds).Designing derivatives with high affinity for a specific enzyme or protein target. mdpi.com
Molecular Dynamics (MD) Simulation To simulate the movement and interaction of atoms and molecules over time.Conformational stability, interaction with solvent (e.g., water).Evaluating the stability of a designed molecule and its interactions in a biological or material environment. nih.gov

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-3,3-dimethylbutan-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation of 3,3-dimethylbutan-2-one using chlorinating agents (e.g., Cl2 or SOCl2) under controlled conditions. A multi-step approach may include Friedel-Crafts acylation for aryl-substituted analogs, with temperature and catalyst selection (e.g., Lewis acids like AlCl3) critical for regioselectivity . Yield optimization requires careful control of stoichiometry and reaction time, while purity can be enhanced via fractional distillation or recrystallization.

Q. How does steric hindrance from the 3,3-dimethyl groups influence the ketone's reactivity in nucleophilic additions?

  • Methodological Answer : The 3,3-dimethyl groups create steric bulk, reducing accessibility to the carbonyl carbon. This hinders nucleophilic attack (e.g., Grignard or enolate reactions), favoring alternative pathways such as α-halogenation or elimination. Comparative studies with less-hindered analogs (e.g., 4-chlorobutan-2-one) show slower reaction kinetics, necessitating catalysts like phase-transfer agents or elevated temperatures to overcome steric effects .

Advanced Research Questions

Q. What computational methods predict the physicochemical properties (e.g., pKa, logP) of this compound, and how do they compare with experimental data?

  • Methodological Answer : The Hammett equation and quantum mechanical calculations (e.g., DFT) are effective for predicting pKa. For example, substituent constants (σ values) for chloro and methyl groups are used to estimate electronic effects on acidity. Experimental validation via potentiometric titration or UV-spectroscopy is recommended, as seen in studies on 4-chloro-3,5-dimethylphenol (predicted pKa 9.70 vs. experimental 9.71) . logP can be modeled using fragment-based approaches (e.g., ClogP), with adjustments for steric contributions from dimethyl groups.

Q. How can LC/MS and NMR spectroscopy resolve structural ambiguities in halogenated butanone derivatives, especially regioisomeric impurities?

  • Methodological Answer :
  • LC/MS : High-resolution mass spectrometry (HRMS) distinguishes regioisomers via exact mass differences (e.g., Cl vs. CH3 substitutions). Fragmentation patterns (e.g., loss of Cl· or CH3CO·) provide additional structural clues .
  • NMR : <sup>13</sup>C NMR identifies carbonyl carbon shifts (δ ~200-220 ppm), while <sup>1</sup>H NMR detects coupling between α-protons and adjacent substituents. 2D techniques (COSY, HSQC) map spin systems to confirm substitution patterns .

Q. What are the potential metabolic pathways of this compound in biological systems, based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., 4-(2-chlorophenyl)butan-2-one) undergo cytochrome P450-mediated oxidation at the α-carbon, forming reactive intermediates that conjugate with glutathione. In vitro assays using liver microsomes and NADPH cofactors can identify primary metabolites. Computational docking (e.g., SILCS FragMaps) predicts binding to active sites of oxidoreductases, guiding experimental validation .

Safety and Handling

Q. What are the critical storage conditions and incompatible reagents for this compound, based on structural analogs?

  • Methodological Answer : Store in airtight containers at 0–6°C to prevent hydrolysis or decomposition. Avoid strong oxidizers (e.g., HNO3) and bases, which may induce exothermic reactions or dehalogenation. Analogous chlorinated ketones (e.g., 4-chloro-2',5'-dimethylbutyrophenone) decompose upon prolonged exposure to light, necessitating amber glassware .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.